Cas no 1567108-29-5 (2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL)

2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL Chemical and Physical Properties
Names and Identifiers
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- 2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL
- 1-Azetidineethanol, 3-ethyl-
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- Inchi: 1S/C7H15NO/c1-2-7-5-8(6-7)3-4-9/h7,9H,2-6H2,1H3
- InChI Key: IPVKZYHPAPWKSV-UHFFFAOYSA-N
- SMILES: N1(CCO)CC(CC)C1
2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1699512-10.0g |
2-(3-ethylazetidin-1-yl)ethan-1-ol |
1567108-29-5 | 95% | 10g |
$4176.0 | 2023-06-04 | |
Enamine | EN300-1699512-0.05g |
2-(3-ethylazetidin-1-yl)ethan-1-ol |
1567108-29-5 | 95% | 0.05g |
$226.0 | 2023-09-20 | |
Enamine | EN300-1699512-5g |
2-(3-ethylazetidin-1-yl)ethan-1-ol |
1567108-29-5 | 95% | 5g |
$2816.0 | 2023-09-20 | |
Enamine | EN300-1699512-0.1g |
2-(3-ethylazetidin-1-yl)ethan-1-ol |
1567108-29-5 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
Enamine | EN300-1699512-1.0g |
2-(3-ethylazetidin-1-yl)ethan-1-ol |
1567108-29-5 | 95% | 1g |
$971.0 | 2023-06-04 | |
1PlusChem | 1P01DW5W-2.5g |
2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL |
1567108-29-5 | 95% | 2.5g |
$2414.00 | 2024-06-20 | |
Enamine | EN300-1699512-1g |
2-(3-ethylazetidin-1-yl)ethan-1-ol |
1567108-29-5 | 95% | 1g |
$971.0 | 2023-09-20 | |
1PlusChem | 1P01DW5W-100mg |
2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL |
1567108-29-5 | 95% | 100mg |
$479.00 | 2024-06-20 | |
1PlusChem | 1P01DW5W-10g |
2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL |
1567108-29-5 | 95% | 10g |
$5224.00 | 2024-06-20 | |
1PlusChem | 1P01DW5W-50mg |
2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL |
1567108-29-5 | 95% | 50mg |
$332.00 | 2024-06-20 |
2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL Related Literature
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
Additional information on 2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL
Comprehensive Overview of 2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL (CAS No. 1567108-29-5): Properties, Applications, and Industry Relevance
2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL (CAS No. 1567108-29-5) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This azetidine derivative, characterized by its ethyl-substituted azetidine ring and hydroxyethyl functional group, serves as a versatile building block in drug discovery and material science. The compound's molecular framework combines the conformational rigidity of azetidines with the flexibility of ethanolamine derivatives, making it valuable for designing bioactive molecules.
Recent studies highlight the growing demand for azetidine-containing compounds in medicinal chemistry, particularly for targeting G-protein-coupled receptors (GPCRs) and ion channels. Researchers are exploring 2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL as a potential precursor for central nervous system (CNS) drugs, given its ability to cross the blood-brain barrier. The compound's balanced lipophilicity (logP ≈ 0.8) and hydrogen bonding capacity make it particularly interesting for modern drug design paradigms.
From a synthetic chemistry perspective, 1567108-29-5 offers multiple sites for functionalization, enabling the creation of diverse molecular libraries. The azetidine nitrogen can participate in nucleophilic substitutions, while the primary alcohol group allows for esterification, etherification, or oxidation reactions. This dual reactivity pattern aligns with current trends in fragment-based drug discovery, where small, well-characterized building blocks are combined to develop lead compounds.
The pharmaceutical industry's shift toward three-dimensional molecular architectures has increased interest in saturated heterocycles like azetidines. Compared to flat aromatic systems, 2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL provides improved solubility profiles and metabolic stability, addressing common challenges in drug development. Computational studies suggest the compound's low energy ring conformations may contribute to selective receptor binding, a hot topic in structure-activity relationship (SAR) optimization.
Beyond pharmaceuticals, CAS 1567108-29-5 finds applications in specialty chemicals and ligand design for catalysis. The compound's ability to coordinate with transition metals while maintaining steric accessibility makes it suitable for developing asymmetric catalysts. Material scientists are investigating its potential as a monomer for functional polymers, particularly those requiring nitrogen-containing pendant groups.
Analytical characterization of 2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL typically involves NMR spectroscopy (showing characteristic azetidine ring protons at δ 2.5-3.5 ppm), mass spectrometry (M+ peak at m/z 129), and HPLC purity analysis. The compound's stability under various pH conditions and thermal properties (decomposition temperature >200°C) make it suitable for diverse synthetic applications. Recent advances in continuous flow chemistry have improved the synthesis scalability of such azetidine derivatives.
Environmental and regulatory aspects of 1567108-29-5 follow standard organic compound guidelines. The substance shows low ecotoxicity in preliminary assessments and complies with green chemistry principles when appropriate synthetic routes are employed. Researchers emphasize the importance of atom economy in its production, reflecting the chemical industry's focus on sustainable practices.
Future research directions for 2-(3-ETHYLAZETIDIN-1-YL)ETHAN-1-OL include exploring its bioconjugation potential for antibody-drug conjugates (ADCs) and investigating its role in proteolysis targeting chimeras (PROTACs). The compound's modular nature positions it well for these cutting-edge therapeutic modalities. Additionally, its potential as a metabolite analog in biochemical studies represents another promising avenue for investigation.
For researchers sourcing CAS 1567108-29-5, quality parameters such as chiral purity (when applicable), residual solvent content, and storage stability should be carefully evaluated. The compound typically appears as a colorless to pale yellow liquid at room temperature, with recommended storage under inert atmosphere at 2-8°C to maintain optimal stability.
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